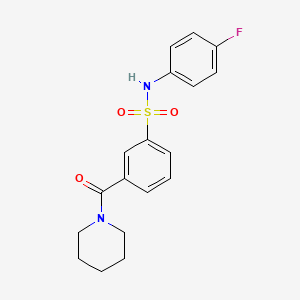
N-(4-fluorophenyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorophenyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide, commonly known as FPB, is a chemical compound that has gained significant attention in the field of scientific research. FPB belongs to the class of sulfonamide compounds and has been studied for its potential therapeutic applications.
作用机制
FPB exerts its therapeutic effects by inhibiting the activity of carbonic anhydrase IX (CA IX), which is overexpressed in various types of tumors. The inhibition of CA IX leads to a decrease in the pH of the tumor microenvironment, which in turn leads to a reduction in tumor growth and metastasis. FPB also exerts its analgesic effects by inhibiting the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals.
Biochemical and physiological effects:
FPB has been found to exhibit potent antitumor activity in various types of cancer cells. It has also been found to exhibit anti-inflammatory and analgesic effects in animal models. FPB has been shown to decrease the pH of the tumor microenvironment, leading to a reduction in tumor growth and metastasis. It has also been shown to inhibit the activity of voltage-gated sodium channels, leading to a reduction in pain transmission.
实验室实验的优点和局限性
FPB has several advantages for lab experiments, including its potent antitumor, anti-inflammatory, and analgesic properties. However, FPB has some limitations, including its low solubility in water and its potential toxicity at high doses.
未来方向
There are several future directions for the study of FPB. One potential direction is the development of more potent and selective CA IX inhibitors based on the structure of FPB. Another potential direction is the investigation of the potential use of FPB in combination with other chemotherapeutic agents for the treatment of cancer. Additionally, the potential use of FPB as an antidepressant and for the treatment of neuropathic pain warrants further investigation.
合成方法
The synthesis of FPB involves the reaction between 4-fluoroaniline and 3-(1-piperidinylcarbonyl)benzenesulfonyl chloride. The reaction takes place in the presence of a base, such as triethylamine. The product obtained is then purified using column chromatography to obtain pure FPB.
科学研究应用
FPB has been studied for its potential therapeutic applications in various fields of scientific research. It has been found to exhibit antitumor, anti-inflammatory, and analgesic properties. FPB has also been studied for its potential use in the treatment of neuropathic pain and as an antidepressant.
属性
IUPAC Name |
N-(4-fluorophenyl)-3-(piperidine-1-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S/c19-15-7-9-16(10-8-15)20-25(23,24)17-6-4-5-14(13-17)18(22)21-11-2-1-3-12-21/h4-10,13,20H,1-3,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEBSEYIIRFNOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC=C2)S(=O)(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
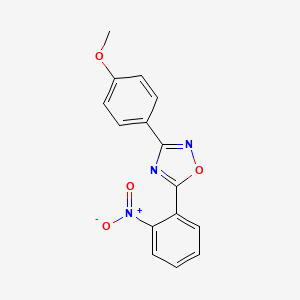
![N-(2,4-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5757557.png)
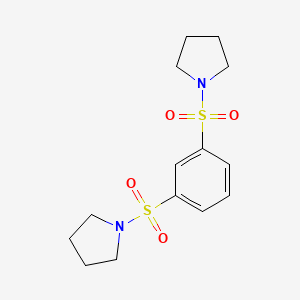
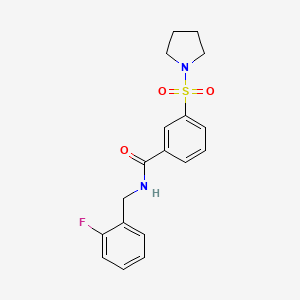
![2-(2-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5757573.png)
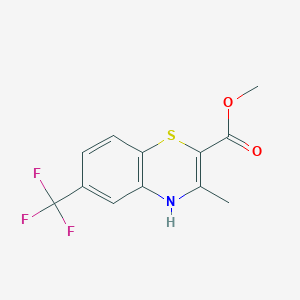
![3-[2-(2-methoxyphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5757597.png)
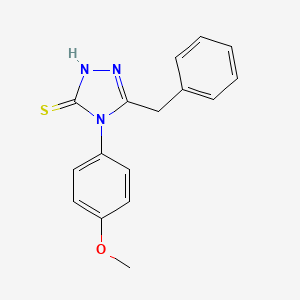
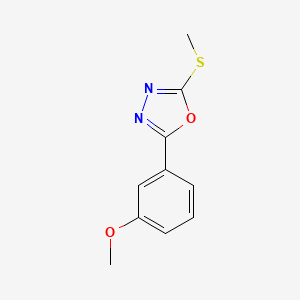
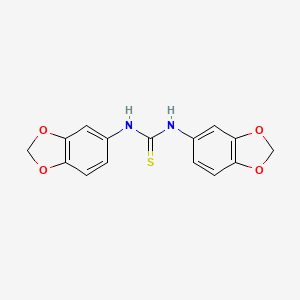
![2-cyano-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B5757621.png)
![2-(1,3-benzodioxol-5-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5757640.png)
![1,7,7-trimethyl-3-(methylthio)-1,6,7,9-tetrahydro-5H-pyrano[4',3':4,5]thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one](/img/structure/B5757646.png)
![4-(2-{[(3-bromobenzyl)thio]acetyl}carbonohydrazonoyl)phenyl acetate](/img/structure/B5757649.png)
